N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide is a chemical compound characterized by its unique molecular structure, which includes a 3-methyl-1,2-oxazol-5-yl group and a 2-[methyl(prop-2-ynyl)amino]acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common approach is the cyclization of amino acids or their derivatives under acidic conditions to form the oxazole core. Subsequent functionalization introduces the methyl and prop-2-ynyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide is used as an intermediate in the synthesis of more complex molecules. Its oxazole core makes it a valuable building block for constructing various heterocyclic compounds.
Biology: The biological activities of oxazole derivatives have been extensively studied, and this compound is no exception. It has shown potential in various biological assays, including antimicrobial, antifungal, and anticancer activities.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide exerts its effects involves interactions with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
Sulfamethoxazole
[3-({3-[(Cyclopropylmethyl)amino]-3-oxetanyl}methyl)-1,2-oxazol-5-yl]methanol
Uniqueness: N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide stands out due to its specific structural features, such as the presence of the prop-2-ynyl group, which can influence its reactivity and biological activity. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-4-5-13(3)7-9(14)11-10-6-8(2)12-15-10/h1,6H,5,7H2,2-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJKYVHSNORPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.